molecular formula C15H12ClN3O2 B7981740 Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate

Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate

Cat. No. B7981740
M. Wt: 301.73 g/mol
InChI Key: XHXCZVZHEROYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C15H12ClN3O2 and its molecular weight is 301.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-14(20)9-3-4-11-10(7-9)8-13(18-11)12-5-6-17-15(16)19-12/h3-8,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXCZVZHEROYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate

Synthesis routes and methods

Procedure details

28 g (114 mmol) of 2-borono-5-ethoxycarbonylindole, 12 g (113 mmol) of sodium carbonate and 17.2 g of 2,4-(113 mmol) dichloropyrimidine were initially charged in 412 ml of ethanol. The clear solution was freed of oxygen by vigorous stirring and passing argon through (20 minutes). At RT, 2.67 g of tetrakis(triphenylphosphine)palladium(0) were added. The mixture was heated to from 65° C. to 70° C. for 2 hours (h). Subsequently, 112 ml of water and 112 ml of 30% hydrochloric acid were added and the mixture was cooled to 0° C. After filtration and drying under reduced pressure, 37.3 g (93% of theory) of ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate were obtained (HPLC >96%).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
412 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.67 g
Type
catalyst
Reaction Step Three
Quantity
112 mL
Type
reactant
Reaction Step Four
Name
Quantity
112 mL
Type
solvent
Reaction Step Four

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